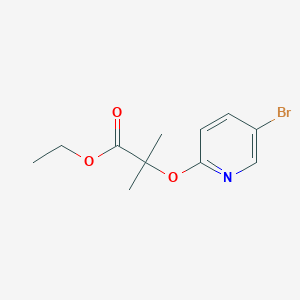

Ethyl 2-((5-bromopyridin-2-yl)oxy)-2-methylpropanoate

Beschreibung

Eigenschaften

Molekularformel |

C11H14BrNO3 |

|---|---|

Molekulargewicht |

288.14 g/mol |

IUPAC-Name |

ethyl 2-(5-bromopyridin-2-yl)oxy-2-methylpropanoate |

InChI |

InChI=1S/C11H14BrNO3/c1-4-15-10(14)11(2,3)16-9-6-5-8(12)7-13-9/h5-7H,4H2,1-3H3 |

InChI-Schlüssel |

RHXPBVMOJSRGTO-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(C)(C)OC1=NC=C(C=C1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formylation and Reduction of 5-Bromo-2-Methylpyridine

- Procedure : 5-Bromo-2-methylpyridine is treated with a strong base such as lithium diisopropylamide (LDA) or n-butyllithium at low temperature (-78 °C) to generate the corresponding lithio intermediate. This intermediate is then reacted with N,N-dimethylformamide (DMF) to introduce a formyl group at the methyl position, yielding 5-bromo-2-pyridinyl ethanone (aldehyde/ketone intermediate).

- Reduction : The aldehyde intermediate is subsequently reduced using sodium borohydride in methanol at room temperature to afford 2-(5-bromopyridin-2-yl)ethanol.

- Yields and Purification : Yields for this two-step sequence range from 35% to 87% depending on scale and conditions. Purification is typically achieved by silica gel chromatography using hexane/ethyl acetate mixtures as eluents.

- Example Conditions :

- LDA (2 M in THF/heptane/ethylbenzene) added dropwise at -78 °C.

- DMF added dropwise at -78 °C, stirred for 2 hours.

- MeOH and NaBH4 added at room temperature for reduction.

- Reference Data : A detailed example reports 87% yield of the intermediate 2-(5-bromo-pyridin-2-yl)ethanol as a colorless oil after workup and chromatography.

Alternative Method: Direct Reduction of 2-(5-Bromopyridin-2-yl)acetic Acid

- Procedure : Commercially available 2-(5-bromopyridin-2-yl)acetic acid is reduced to the corresponding alcohol using borane-tetrahydrofuran complex at 0 °C to room temperature.

- Workup : The reaction mixture is quenched with saturated aqueous potassium carbonate, extracted with ethyl acetate, dried, and purified by column chromatography.

- Yield : Approximately 40% over two steps.

- Reference Data : This method is documented with detailed NMR and IR characterization of the product.

Formation of the Ether Linkage: Coupling of 5-Bromopyridin-2-yl Alcohol with 2-Methylpropanoate Derivatives

The key step to form Ethyl 2-((5-bromopyridin-2-yl)oxy)-2-methylpropanoate involves ether bond formation between the 5-bromopyridin-2-yl alcohol and an appropriate 2-methylpropanoate electrophile.

Alkylation Using Sodium Hydride and Alkyl Halides

- Reagents : The 5-bromopyridin-2-yl ethanol intermediate is deprotonated using sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran at 0 °C to room temperature.

- Electrophile : Ethyl 2-bromo-2-methylpropanoate or similar alkyl halide is added to the reaction mixture to facilitate nucleophilic substitution and ether formation.

- Conditions : Stirring for 16 hours at ambient temperature.

- Workup : Quenching with saturated ammonium chloride solution, extraction with dichloromethane, drying, filtration, and solvent removal.

- Yield : Moderate yields around 41% reported.

- Purification : Column chromatography on silica gel using hexane/ethyl acetate gradients.

- Reference Data : This method is a standard approach for ether synthesis and is supported by experimental examples in the literature.

Esterification and Final Purification

If the ether formation is performed on the acid form of 2-methylpropanoate, subsequent esterification with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) can be employed to yield the ethyl ester.

- Typical Conditions : Reflux in ethanol with acid catalyst for several hours.

- Purification : Extraction, washing, drying, and chromatographic purification.

- Characterization : Confirmed by NMR (1H, 13C), IR spectroscopy (ester carbonyl around 1735 cm^-1), and mass spectrometry.

Summary Table of Preparation Steps and Conditions

| Step | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Bromo-2-methylpyridine | LDA, THF, -78 °C; DMF addition; NaBH4 reduction, RT | 35–87 | Intermediate 2-(5-bromo-pyridin-2-yl)ethanol |

| 2 | 2-(5-Bromopyridin-2-yl)ethanol | NaH, THF, 0–20 °C; ethyl 2-bromo-2-methylpropanoate | ~41 | Ether formation step |

| 3 | Ether intermediate (acid form) | Acid-catalyzed esterification in ethanol, reflux | Variable | To form ethyl ester if needed |

| 4 | Crude product | Silica gel chromatography (hexane/ethyl acetate gradients) | - | Purification and isolation |

Research Findings and Optimization Notes

- The lithiation and formylation step is sensitive to temperature and base equivalents; strict control of -78 °C and stoichiometry improves yield and selectivity.

- Sodium hydride is effective for deprotonation of the pyridinyl alcohol but requires careful handling due to reactivity.

- Column chromatography remains the preferred purification technique to separate by-products and unreacted starting materials.

- The presence of the bromine substituent on the pyridine ring allows for further functionalization if needed, making this compound a versatile intermediate.

- The use of borane-THF for acid reduction is a mild and selective method to obtain the alcohol intermediate from the acid precursor.

- No direct one-pot synthesis is reported; the multi-step approach ensures better control over each functional group transformation.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-((5-bromopyridin-2-yl)oxy)-2-methylpropanoate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Reduction Reactions: Reduction of the ester group can lead to the formation of the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products may include carboxylic acids, ketones, or aldehydes.

Reduction Reactions: The primary product is the corresponding alcohol.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-((5-bromopyridin-2-yl)oxy)-2-methylpropanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Wirkmechanismus

The mechanism of action of Ethyl 2-((5-bromopyridin-2-yl)oxy)-2-methylpropanoate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group may undergo hydrolysis to release the active form of the compound, which can then exert its effects on the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Clofibrate (Ethyl 2-(4-Chlorophenoxy)-2-Methylpropanoate)

Clofibrate, a classic hypolipidemic agent, shares the ethyl 2-methylpropanoate core but substitutes the pyridinyloxy group with a 4-chlorophenoxy moiety. Key differences include:

- Biological Activity : Clofibrate acts as a peroxisome proliferator-activated receptor (PPAR) agonist, reducing triglyceride synthesis. The bromopyridine derivative may exhibit altered pharmacokinetics due to increased electronegativity and steric hindrance from bromine.

- Metabolic Stability : Bromine’s higher atomic weight and lower metabolic lability compared to chlorine could prolong the half-life of the target compound .

Ethyl 2-([5,6-Dihydro-7-(1H-Imidazol-1-yl)-2-Naphthalenyl]oxy)-2-Methylpropanoate

This compound () replaces the pyridinyl group with a fused naphthalene-imidazole system. Notable distinctions:

- Structural Complexity : The naphthalene-imidazole moiety enhances π-π stacking and receptor binding affinity, contributing to its reported hypolipidemic potency (several-fold higher than clofibrate).

- Pharmacological Profile: Unlike clofibrate analogs, this compound’s activity is less dependent on PPAR activation, suggesting a novel mechanism of action .

Fenofibrate-Related Impurities

Impurities such as Ethyl 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoate () feature a 4-chlorobenzoylphenoxy substituent. Comparisons include:

- Polarity : The benzoyl group increases hydrophobicity, reflected in higher relative retention times (0.80 vs. clofibrate’s ~0.65) in chromatographic analyses .

- Synthetic Byproducts : These impurities highlight the sensitivity of esterification and substitution reactions in producing structurally similar byproducts during synthesis .

Ethyl 2-((3-Bromopyridin-4-yl)thio)-2-Methylpropanoate

This analog () substitutes oxygen with sulfur in the linker. Key differences:

- Reactivity : Sulfur’s nucleophilicity may increase susceptibility to oxidation compared to the oxygen-linked target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for clofibrate derivatives, involving nucleophilic substitution of bromopyridinol with ethyl 2-bromoisobutyrate (analogous to ) .

- Structure-Activity Relationships (SAR): Bromine Position: Bromine at the 5-position on pyridine may enhance binding to hydrophobic pockets in target enzymes. Ester Group: Ethyl esters generally exhibit better bioavailability than methyl analogs, as seen in fenofibrate impurities ( vs. 7) .

Biologische Aktivität

Ethyl 2-((5-bromopyridin-2-yl)oxy)-2-methylpropanoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Name: this compound

Molecular Formula: C12H14BrN1O3

Molecular Weight: 300.15 g/mol

IUPAC Name: this compound

The compound features a brominated pyridine moiety linked to an ethyl ester, which is significant for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. This compound may exhibit activity through:

- Inhibition of Kinases : Similar compounds have shown inhibition of calmodulin-dependent kinases, which play roles in cellular signaling pathways related to insulin sensitivity and glucose metabolism .

- Antimicrobial Activity : The presence of the bromine atom in the pyridine ring often enhances the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways, leading to bactericidal effects .

Antimicrobial Activity

A study evaluating the antimicrobial properties of ethyl derivatives indicated that compounds with brominated pyridine exhibited significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess efficacy.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

These results suggest that the compound has promising potential as an antimicrobial agent.

In Vivo Studies

In vivo studies have demonstrated the compound's efficacy in improving glucose tolerance in diet-induced obesity models. Mice treated with varying doses showed improved insulin sensitivity and glucose control compared to vehicle controls. The study highlighted that a single dose of 25 or 50 mg/kg significantly enhanced glucose uptake during oral glucose tolerance tests (OGTT) .

Case Studies

- Insulin Sensitivity Improvement : In a study involving diet-induced obesity mice, administration of this compound resulted in improved insulin sensitivity without significant adverse effects on body weight or food intake .

- Antimicrobial Efficacy Against Resistant Strains : Another investigation focused on the compound's effectiveness against antibiotic-resistant strains of bacteria. Results indicated that it retained activity even against strains resistant to common antibiotics, suggesting a potential role in combating resistant infections .

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Use chiral HPLC or enzymatic resolution to separate enantiomers. Asymmetric synthesis routes, such as organocatalytic methods, may improve stereocontrol at the 2-methylpropanoate center .

Methodological Notes

- Crystallography : SHELXTL (Bruker) or Olex2 are recommended for structure refinement. Twinning or disorder in crystals may require using the TWIN or PART instructions in SHELXL .

- Reaction Optimization : Design-of-experiment (DoE) approaches (e.g., factorial designs) systematically evaluate solvent, catalyst, and temperature effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.